(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol
Overview
Description
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol is a useful research compound. Its molecular formula is C11H20FNO3 and its molecular weight is 233.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds: An example of the utilization of tert-butyl carbamate derivatives is in the synthesis of omisertinib (AZD9291), where tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate (Zhao, Guo, Lan, & Xu, 2017).
- Enantioselective Synthesis of Nucleotides: The compound is also critical in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by the study of its crystal structure (Ober, Marsch, Harms, & Carell, 2004).
- Synthesis of CCR2 Antagonists: The compound plays a role in the synthesis of CCR2 antagonists, with a key step being iodolactamization (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Analytical and Structural Studies
- Structural Analysis of Derivatives: The absolute configurations of the C atoms in related compounds have been studied, such as in all-cis trisubstituted pyrrolidin-2-one (Weber, Ettmayer, Hübner, & Gstach, 1995).
- X-ray Crystallography in Drug Synthesis: Monofluorinated cyclopropanecarboxylates, including derivatives of tert-butyl carbamate, have been synthesized and examined using X-ray crystallography (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).
Method Development and Chemical Analysis
- Development of Analytical Methods: Tert-butyl carbamate derivatives have been used in developing methods for detecting genotoxic impurities in pharmaceuticals (Puppala, Subbaiah, & Maheswaramma, 2022).
- Chemical Reaction Optimization: The compound's role in preparation and reaction optimization, as in the preparation of certain ethanamine derivatives, has been studied (Wu, 2011).
Complex Formation and Separation Techniques
- Formation of Ternary Complexes: Studies have investigated the effect of co-modifiers containing tert-butyl moieties on the retention behavior of polyaromatic hydrocarbons, indicating complex formation (Husain, Christian, & Warner, 1995).
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-YIZRAAEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@H]1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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